molecular formula C12H8O3 B1201413 6-Methylangelicin CAS No. 90370-14-2

6-Methylangelicin

Cat. No. B1201413
Key on ui cas rn: 90370-14-2
M. Wt: 200.19 g/mol
InChI Key: PFVGXOYZQOJGGR-UHFFFAOYSA-N
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Patent
US05001147

Procedure details

The 6-methyl-7-hydroxy-8-allylcoumarin (VII) (1.7 g) was dissolved in EtOAc (150 ml) and into the solution, cooled in an ice bath, a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone was reached. The solution was then immediately submitted to hydrogenation in the presence of Pd 10% on CaCO3 (0,3 g) and the mixture stirred until the rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated at reduced pressure, and the residue treated with 85% H3PO4 (60 ml). The reaction mixture was then placed into a thermostatic bath at 100° C. for 20 min, chilled, diluted with H2O (200 ml) and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated under reduced pressure and the residue chromatographed on a silica gel column by eluting with CHCl3, yielding the 6-methylangelicin (XIX), crystallized from MeOH (0.18 g; m.p. 164°-5° C.). ##STR25##
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH2:13][CH:14]=C)[C:11]=1[OH:12])[O:8][C:7](=[O:16])[CH:6]=[CH:5]2>CCOC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[CH:5]=[CH:6][C:7]([O:8][C:9]2=[C:10]2[CH:13]=[CH:14][O:12][C:11]=12)=[O:16]

Inputs

Step One
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Smiles
CC=1C=C2C=CC(OC2=C(C1O)CC=C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until the rapid absorption of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with 85% H3PO4 (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
chilled
ADDITION
Type
ADDITION
Details
diluted with H2O (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
From the dried (Na2SO4) organic phase the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on a silica gel column
WASH
Type
WASH
Details
by eluting with CHCl3

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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